

Application Note: Two-Photon Microscopy with Disperse Red 92

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Disperse Red 92*

CAS No.: 12236-11-2

Cat. No.: B076472

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To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of the scientific literature and available experimental data, we must report that there is currently no published information on the application of **Disperse Red 92** in two-photon microscopy. Our extensive searches for two-photon absorption spectra, two-photon action cross-section values, quantum yields, and experimental protocols for **Disperse Red 92** in the context of biological imaging have yielded no results.

Disperse Red 92 is classified as an anthraquinone dye and is primarily utilized in the textile industry for dyeing polyester fabrics.[1][2] While some fluorescent dyes from the anthraquinone family have been investigated for biomedical imaging applications due to their photostability, specific data for **Disperse Red 92** that would be necessary to develop two-photon microscopy protocols is not available in the current body of scientific literature.[3][4]

The key photophysical parameters required to characterize a fluorophore for two-photon microscopy include:

- Two-Photon Absorption (TPA) Spectrum: This indicates the efficiency of the dye in simultaneously absorbing two photons over a range of wavelengths.
- Two-Photon Action Cross-Section (σ_2): This quantitative measure of TPA efficiency is crucial for determining the expected fluorescence signal.
- Fluorescence Quantum Yield (Φ): This represents the efficiency of converting absorbed energy into emitted fluorescence.
- Fluorescence Lifetime (τ): The characteristic time a molecule spends in the excited state before returning to the ground state.

Without this fundamental data for **Disperse Red 92**, it is not possible to provide the detailed application notes and protocols you have requested. The development of such protocols would require primary research to determine these essential photophysical properties and to assess the dye's suitability and performance in a biological imaging context.

We understand the importance of identifying and characterizing novel fluorophores for advanced imaging techniques. However, based on the current state of knowledge, we cannot recommend or provide guidance for the use of **Disperse Red 92** in two-photon microscopy.

We would be pleased to provide detailed application notes and protocols for well-established and characterized red fluorescent dyes that are routinely and successfully used in two-photon microscopy, such as members of the Alexa Fluor or Rhodamine families. These alternative dyes have well-documented two-photon properties and a wealth of published literature to support their use in a wide range of biological applications.

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References

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